molecular formula C8H9NO3 B1630626 3-Methyl-4-nitrobenzyl alcohol CAS No. 80866-75-7

3-Methyl-4-nitrobenzyl alcohol

Cat. No. B1630626
CAS RN: 80866-75-7
M. Wt: 167.16 g/mol
InChI Key: KOVQGYQQVNCUBR-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobenzyl alcohol (MNBA) is an organic compound classified as an aromatic nitroalcohol. It has a molecular formula of C7H9NO3 and is a colorless, viscous liquid with a molecular weight of 153.15 g/mol. It is insoluble in water and is commonly used in scientific research and lab experiments due to its high reactivity. The most common synthesis method used to create MNBA is the nitration of anisole, which is a process that involves the reaction of anisole with nitric acid and sulfuric acid. MNBA has a wide range of applications in scientific research and lab experiments, including biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Application 1: Use in Polymer and Materials Science

  • Summary of the Application : 3-Methyl-4-nitrobenzyl alcohol derivatives are used in the creation of polymers with photolabile groups. These polymers can have their properties altered simply by irradiation .
  • Methods of Application : The o-nitrobenzyl group (o-NB) is frequently utilized in polymer and materials science. It is based on the photoisomerization of an o-nitrobenzyl alcohol derivative into a corresponding o-nitrosobenzaldehyde upon irradiation with UV light .
  • Results or Outcomes : This chemistry has been extended to o-NB variants used for alcohol deprotection and peptide deprotection. 2-Nitrobenzylidene acetals have also been utilized, releasing 1,2-dihydroxy compounds after photolysis and subsequent ester hydrolysis .

Application 2: Use in Mass Spectrometry

  • Summary of the Application : 3-Methyl-4-nitrobenzyl alcohol is used as a matrix during fast-atom bombardment mass spectrometry .
  • Methods of Application : It is used in the isolation of palmitylated peptide fragment from bovine rhodopsin and its characterization by mass spectrometry .
  • Results or Outcomes : The use of 3-Methyl-4-nitrobenzyl alcohol in this context allows for the detailed analysis of specific peptide fragments .

Application 3: Use in Chemical Synthesis

  • Summary of the Application : 4-Methyl-3-nitrobenzyl alcohol may be used in chemical synthesis .
  • Methods of Application : The specific methods of application in chemical synthesis are not detailed in the source .
  • Results or Outcomes : The outcomes of the chemical synthesis using 4-Methyl-3-nitrobenzyl alcohol are not specified in the source .

Application 4: Use in the Synthesis of 3-methyl-4-iodophenylalanine

  • Summary of the Application : 3-Methyl-4-nitrobenzyl alcohol was used as a starting reagent in the synthesis of 3-methyl-4-iodophenylalanine .
  • Methods of Application : The specific methods of application in the synthesis of 3-methyl-4-iodophenylalanine are not detailed in the source .
  • Results or Outcomes : The outcomes of the synthesis of 3-methyl-4-iodophenylalanine using 3-Methyl-4-nitrobenzyl alcohol are not specified in the source .

Application 5: Use as a Substrate for Cytosolic Alcohol Dehydrogenase

  • Summary of the Application : 3-Nitrobenzyl alcohol, which is structurally similar to 3-Methyl-4-nitrobenzyl alcohol, is the best substrate for cytosolic alcohol dehydrogenase .
  • Methods of Application : The specific methods of application in biochemistry are not detailed in the source .
  • Results or Outcomes : The outcomes of using 3-Nitrobenzyl alcohol as a substrate for cytosolic alcohol dehydrogenase are not specified in the source .

Application 6: Use in the Synthesis of Other Chemical Compounds

  • Summary of the Application : 4-Methyl-3-nitrobenzyl alcohol may be used in the synthesis of other chemical compounds .
  • Methods of Application : The specific methods of application in the synthesis of other chemical compounds are not detailed in the source .
  • Results or Outcomes : The outcomes of the synthesis of other chemical compounds using 4-Methyl-3-nitrobenzyl alcohol are not specified in the source .

properties

IUPAC Name

(3-methyl-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVQGYQQVNCUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230756
Record name 3-Methyl-4-nitrobenzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-nitrobenzyl alcohol

CAS RN

80866-75-7
Record name 3-Methyl-4-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80866-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-nitrobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4-nitrobenzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-nitrobenzyl alcohol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A flask purged with nitrogen was charged with 3-methyl-4-nitro-benzoic acid (72.5 g, 0.400 mol), trimethyl borate (166.2 g, 1.600 mol) and dry tetrahydrofuran (1449 mL). A solution of borane dimethyl sulfide complex (63.8 g, 79.8 mL, 0.840 mol) was added drop-wise to the stirred batch at 20-35° C. over at least 30 min. An exotherm and effervescence were observed during the addition. The mixture was stirred at 65° C. for at least 6 h or until in-process HPLC analysis showed that conversion was greater than 97%. Reaction was quenched at 20-40° C. with cooling by drop-wise addition of methanol (46 mL) followed by aq 5 N hydrochloric acid (144 mL) over at least 30 min. Exotherm and effervescence were observed during the quench. After stirring the batch at 50° C. for at least 1 h, it was concentrated under reduced pressure to a volume of 360 mL. The concentrated batch was washed with water (453 mL) and the solids were collected on a filter. The wet filter cake was dissolved in CH2Cl2 (2170 mL) at and the resulting solution dried over anhydrous magnesium sulfate (36 g). The dried filtrate solution containing the title compound (˜67 g, 100% yield) was used directly in the preparation of 3-methyl-4-nitro-benzaldehyde.
Quantity
72.5 g
Type
reactant
Reaction Step One
Quantity
166.2 g
Type
reactant
Reaction Step One
Quantity
1449 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4-nitrobenzyl alcohol
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3-Methyl-4-nitrobenzyl alcohol
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3-Methyl-4-nitrobenzyl alcohol
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3-Methyl-4-nitrobenzyl alcohol
Reactant of Route 6
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3-Methyl-4-nitrobenzyl alcohol

Citations

For This Compound
11
Citations
DM Doleib, Y Iskander - Journal of the Chemical Society B: Physical …, 1967 - pubs.rsc.org
The fast and reversible base-catalysed α-proton extraction from 4-nitrobenzyl chloride (A) and from its 3-methyl derivative (B), followed by rate-determining carbene formation to give …
Number of citations: 1 pubs.rsc.org
DM Doleib, Y Iskander - Journal of the Chemical Society B: Physical …, 1967 - pubs.rsc.org
… 3-Methyl-4-nitrobenzyl Alcohol.-This was prepared from the corresponding aldehyde (17.6 g.) by reduction with aluminium isopropoxide in isopropyl alcohol. The pure alcohol (7.6 g.) …
Number of citations: 2 pubs.rsc.org
MP Hay, BM Sykes, WA Denny… - Journal of the Chemical …, 1999 - pubs.rsc.org
4-Nitrobenzyl carbamates are of interest as triggers for bioreductive drugs, particularly in conjunction with the E. coli B nitroreductase, which efficiently reduces them to the …
Number of citations: 75 pubs.rsc.org
A Sidduri, JW Tilley, J Lou, N Tare, G Cavallo… - Bioorganic & medicinal …, 2013 - Elsevier
… Thus, 3-methyl-4-nitrobenzyl alcohol 9 was converted to the desired iodide 13 in six steps. The crucial step in this process was the chiral hydrogenation of olefin 11 to the (S)-…
Number of citations: 7 www.sciencedirect.com
CJ Blankley, JC Hodges, SR Klutchko… - Journal of medicinal …, 1991 - ACS Publications
Structure-activity relationships are reported for a novel class of 4, 5, 6, 7-tetrahydro-lff-imidazo [4, 5-c] pyridine-6-carboxylic acid derivatives that displace 125I-labeled angiotensin II from …
Number of citations: 208 pubs.acs.org
DS Dhanoa, SW Bagley, RSL Chang… - Journal of medicinal …, 1993 - ACS Publications
… 3-Methyl-4-nitrobenzyl Alcohol (11). To a solution of 3-methyl-4-nitrobenzoic acid (10.0 g, 55.2 mmol) in THF at 0 C was added a borane-dimethyl sulfide complex (55.2 mL of 2.0 M in …
Number of citations: 26 pubs.acs.org
R Mészáros, SB Ötvös, G Varga, É Böszörményi… - Molecular …, 2020 - Elsevier
… The multisubstituted 3-methyl-4-nitrobenzyl alcohol gave an acceptable conversion of 40 %. Dehydrogenation of 2-bromobenzyl alcohol was also attempted, but due to the significant …
Number of citations: 4 www.sciencedirect.com
C Baumgartner, C Eberle, F Diederich… - Helvetica chimica …, 2007 - Wiley Online Library
In this paper, we describe the structure‐based design, synthesis, and biological evaluation of cytosine derivatives and analogues that inhibit IspF, an enzyme in the non‐mevalonate …
Number of citations: 39 onlinelibrary.wiley.com
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
R Han, Y Sun, R Ma, D Wang, J Sun, S Zhao… - Evidence-Based …, 2022 - hindawi.com
Ferula akitschkensis volatile oil (FAVO) has a good inhibitory activity on gastric cancer cell proliferation, but the mechanism of action is not yet clear. In this study, we tested the …
Number of citations: 1 www.hindawi.com

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